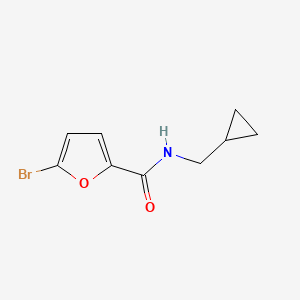![molecular formula C17H19ClN4O2 B2407969 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone CAS No. 2109410-32-2](/img/structure/B2407969.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone is a complex compound with potential applications in various scientific fields. The structure comprises a bicyclic azabicyclooctane core linked to a triazole ring and a chlorophenoxy ethanone group, presenting a unique profile for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone typically involves a multi-step process:
Synthesis of the 8-azabicyclo[3.2.1]octane core: Starting from a bicyclic precursor, functionalization is achieved through catalytic hydrogenation and stereoselective modifications.
Formation of the triazole ring: Utilizing a "click" chemistry approach, azide-alkyne cycloaddition reactions are employed to construct the 1,2,3-triazole unit.
Attachment of the chlorophenoxy ethanone group: This step involves etherification reactions under controlled conditions, often using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Scaling up these reactions for industrial purposes may involve optimizing conditions such as solvent choices, reaction temperatures, and catalysts to ensure efficiency, yield, and safety. Continuous flow synthesis and automation techniques may also be applied to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone undergoes various types of chemical reactions:
Oxidation: Undergoes oxidation in the presence of strong oxidizing agents, forming corresponding ketones or carboxylic acids.
Reduction: Can be reduced to its respective alcohols or amines using reducing agents like lithium aluminium hydride.
Substitution: Exhibits nucleophilic substitution reactions, particularly at the chlorophenoxy site, forming new ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminium hydride or sodium borohydride under anhydrous conditions.
Substitution: Alkyl halides or acid chlorides in the presence of base catalysts like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the starting material and reaction conditions, ranging from simple alcohols and amines to more complex derivatives, enhancing its utility in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry
As a synthetic intermediate: Used in the development of new pharmacophores and advanced organic compounds.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.
Biology
Receptor studies: Investigated for its binding affinities to various biological receptors, aiding in drug design and development.
Enzyme modulation: Studied for its potential to modulate enzyme activity, particularly in metabolic pathways.
Medicine
Drug development: Explored for its therapeutic potentials, including antiviral, anticancer, and antimicrobial properties.
Diagnostic agents: May serve as a probe in medical imaging and diagnostic applications.
Industry
Material science: Utilized in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism often involves binding to receptors or enzymes, altering their activity:
Molecular targets: May include G-protein coupled receptors, ion channels, or enzymes.
Pathways involved: Modulates signaling pathways such as MAPK/ERK or PI3K/Akt, influencing cellular processes like proliferation, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenoxy)ethanone
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone
Uniqueness
Reactivity: The presence of a chlorophenoxy group imparts unique reactivity patterns, particularly in nucleophilic substitution reactions.
Binding affinity: Exhibits distinct binding affinities compared to its bromo or fluoro analogs, influencing its biological activity and therapeutic potential.
Exploring such detailed insights into 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone paves the way for advancements in various scientific and industrial fields, highlighting the compound's versatility and significance.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)21-13-3-4-14(21)10-15(9-13)22-19-7-8-20-22/h1-2,5-8,13-15H,3-4,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIYAABPNDYJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4N=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2407888.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)



![1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2407893.png)
![1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)


![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)


